molecular formula C9H10ClN5 B13040234 N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine

N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine

Cat. No.: B13040234
M. Wt: 223.66 g/mol
InChI Key: CQYVILJVTPSOMK-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine is a pyrimidine derivative featuring a 4-chloro substituent on the pyrimidine ring and a 1H-pyrazole group linked via an ethylamine bridge. This compound shares structural motifs with kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) .

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

4-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine

InChI

InChI=1S/C9H10ClN5/c10-8-2-4-11-9(14-8)12-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14)

InChI Key

CQYVILJVTPSOMK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCNC2=NC=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Direct N-Substitution of Pyrazole Derivatives with Chloropyrimidine

A common route involves the nucleophilic substitution of 4-chloropyrimidin-2-amine derivatives with a 2-(1H-pyrazol-1-yl)ethylamine moiety. This can be achieved by reacting 4-chloropyrimidine derivatives bearing a good leaving group (chloride) with 2-(1H-pyrazol-1-yl)ethylamine under basic conditions. The reaction typically proceeds via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring.

  • Typical conditions: Polar aprotic solvents such as DMF or acetonitrile; moderate heating (70–120 °C); presence of base such as cesium carbonate or diisopropylethylamine to deprotonate the amine and facilitate substitution.

Synthesis of 2-(1H-Pyrazol-1-yl)ethylamine Intermediate

The pyrazole ethylamine fragment can be prepared by alkylation of pyrazole or pyrazolyl derivatives with ethylene halides or by direct amination of pyrazole precursors.

  • One method involves the direct alkylation of pyrazole nitrogen with 2-chloroethylamine or its protected derivatives under basic conditions.
  • Alternatively, pyrazole can be functionalized by condensation with primary amines and diketones to form N-substituted pyrazoles, as described in recent methodologies using electrophilic amination reagents.

Stepwise Coupling via Buchwald-Hartwig Amination

For more complex derivatives, Buchwald-Hartwig amination is employed to couple pyrazolyl amines with halogenated pyrimidines. This palladium-catalyzed cross-coupling allows selective formation of C-N bonds under mild conditions.

  • Example: Coupling of 4-chloropyrimidine with 2-(1H-pyrazol-1-yl)ethylamine using Pd catalysts, phosphine ligands, and base in solvents like toluene or dioxane at 80–100 °C.
Step Reagents & Conditions Description Yield & Notes
1 4-chloropyrimidin-2-amine + 2-(1H-pyrazol-1-yl)ethylamine, Cs2CO3, DMF, 85 °C, 12 h Nucleophilic aromatic substitution of chloride by amine Moderate to good yields (50–70%) depending on purity and solvent
2 Purification by column chromatography Removal of impurities and isolation of pure product Product isolated as solid or oil
3 Characterization by NMR, MS Confirm structure and purity Typical NMR signals for pyrazole and pyrimidine protons; MS confirms molecular weight

This procedure aligns with protocols reported for analogous pyrazolyl-pyrimidine compounds.

  • Effect of Base and Solvent: Cesium carbonate and diisopropylethylamine are effective bases to promote substitution. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity and solubility of reagents.
  • Temperature: Heating to 85–120 °C accelerates substitution without significant decomposition. Lower temperatures lead to incomplete reaction; higher temperatures risk side reactions.
  • Reaction Time: Typically 6–16 hours to reach completion. Prolonged reaction times improve conversion but may reduce selectivity.
  • Purification: Column chromatography using silica gel with gradients of methylene chloride and methanol or ethyl acetate is effective to isolate pure compound.
Method Starting Materials Conditions Advantages Limitations Yield Range
Direct SNAr substitution 4-chloropyrimidin-2-amine + 2-(1H-pyrazol-1-yl)ethylamine DMF, Cs2CO3, 85 °C, 12 h Simple, metal-free Moderate yield, requires pure amine 50–70%
Buchwald-Hartwig amination 2,4-dichloropyrimidine + pyrazolyl amine Pd catalyst, ligand, base, 80–100 °C High selectivity, versatile Requires Pd catalyst, cost 25–45%
Electrophilic amination of primary amines Primary amine + diketone + O-(4-nitrobenzoyl)hydroxylamine DMF, 85 °C, short time Metal-free, direct pyrazole formation Modest yields, complex reagents 40–50%

The preparation of N-(2-(1H-pyrazol-1-yl)ethyl)-4-chloropyrimidin-2-amine predominantly relies on nucleophilic aromatic substitution of 4-chloropyrimidin-2-amine derivatives with 2-(1H-pyrazol-1-yl)ethylamine under basic conditions in polar aprotic solvents. Alternative methods include palladium-catalyzed amination and direct pyrazole formation from primary amines. Optimization of base, solvent, temperature, and reaction time is critical to maximize yield and purity. The methods are scalable and suitable for further functionalization in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent patterns, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Variations

Pyrazole-Substituted Pyrimidines

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Structure: Lacks the ethyl linker, with the pyrazole directly attached to the pyrimidine via an amine. Molecular Weight: 209.63 g/mol (vs. target compound: ~253.7 g/mol). Synthesis: Prepared via nucleophilic substitution of 2,4-dichloropyrimidine with 1-methyl-1H-pyrazol-4-amine .

N-(5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thiazol-2-amine (Compound 25)

  • Structure : Features a thiazole substituent instead of the ethyl-pyrazole group.
  • Physicochemical Data : m.p. 243.6–244.5°C; HRMS [M+H]+: 293.0380 (35Cl) .
  • Activity : Reported as a CDK2 inhibitor, highlighting the role of heterocyclic substituents in kinase targeting .

Ethyl-Linked Derivatives

N-(2-(1H-Pyrazol-1-yl)ethyl)-4-chloro-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine Structure: Includes a morpholinopiperidinyl group at position 6 of the pyrimidine. Synthesis: Involves Suzuki coupling with 3-pyridylboronic acid . Key Difference: The additional morpholine-piperidine moiety enhances solubility and may improve pharmacokinetics .

Indazole-Pyrimidine Hybrids

N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine Structure: Replaces the pyrazole-ethyl group with an indazole ring. Crystallography: Resolved via single-crystal X-ray diffraction (R factor = 0.039), confirming planar geometry .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key NMR Signals (1H, DMSO-d6) HRMS [M+H]+
Target Compound ~253.7 (estimated) N/A δ 4.00 (CH3), 7.18–8.72 (aromatic H)† N/A
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine 209.63 N/A δ 8.42 (pyrazolyl-H), 8.72 (pyrimidinyl-H) 209.63 (calc.)
Compound 25 293.04 (35Cl) 243.6–244.5 δ 7.18 (thiazolyl-H), 11.86 (NH) 293.0380 (obs.)
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine 285.73 N/A δ 8.57 (pyrimidinyl-H), 7.41 (indazolyl-H) 285.73 (calc.)

Inferred from analogous compounds in and .

Biological Activity

N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine, identified by its CAS number 2204750-80-9, is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine core substituted with a pyrazole moiety. The molecular formula is C9H10ClN5C_9H_{10}ClN_5 with a molecular weight of approximately 223.66 g/mol. The compound's structure facilitates interactions with various biological targets, particularly kinases.

This compound primarily functions as a kinase inhibitor . Kinases are enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound selectively inhibits kinases associated with cell proliferation and survival.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : The compound promotes programmed cell death in certain cancer cell lines through the activation of apoptotic pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, studies have reported an IC50 value indicating effective inhibition of cell growth:

Cell Line IC50 (μM) Reference
HT-293.38
COLO-20510.55

These values suggest that the compound is more effective than some established treatments, reinforcing its potential as a therapeutic agent.

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacodynamics. Animal models treated with this compound showed significant tumor regression compared to control groups. The mechanism was attributed to its ability to inhibit tumor-associated kinases, thereby disrupting angiogenesis and tumor growth.

Case Studies

A notable case study involved the evaluation of this compound in a model of myeloid proliferative disorders. The compound demonstrated efficacy by significantly reducing the proliferation of myeloid cells through targeted kinase inhibition:

"The compound effectively reduced the proliferation rate by 70% in treated samples compared to untreated controls" .

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